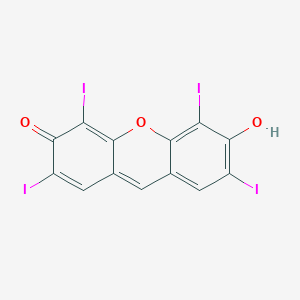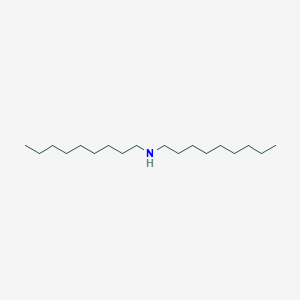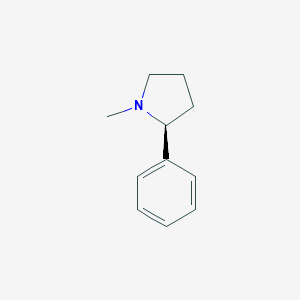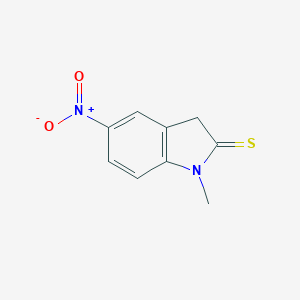
1-Methyl-5-nitro-2-indolinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been researched for its potential use in various scientific applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 220.23 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 1-Methyl-5-nitro-2-indolinethione is not fully understood, but studies have suggested that it may interact with sulfhydryl groups in proteins and enzymes. This interaction may lead to changes in protein conformation and function, which could explain its potential use as a fluorescent probe and photosensitizer.
生化和生理效应
Studies have shown that 1-Methyl-5-nitro-2-indolinethione can induce oxidative stress in cells, which may contribute to its potential use in photodynamic therapy. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 1-Methyl-5-nitro-2-indolinethione in lab experiments is its high solubility in organic solvents, which makes it easy to work with in various applications. However, one limitation is its potential toxicity, which may require caution when handling and using this compound.
未来方向
There are several future directions for research on 1-Methyl-5-nitro-2-indolinethione. One area of interest is its potential use in the development of new fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and potential use in photodynamic therapy. Finally, more research is needed to explore its potential use in organic electronics and other technological applications.
In conclusion, 1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been studied for its potential use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成方法
1-Methyl-5-nitro-2-indolinethione can be synthesized using various methods, including the reaction of 5-nitro-2-indolinone with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-nitro-2-indolinone with dimethyl sulfate in the presence of a base such as sodium hydride. These methods have been used to synthesize 1-Methyl-5-nitro-2-indolinethione with high yields and purity.
科学研究应用
1-Methyl-5-nitro-2-indolinethione has been studied for its potential use in various scientific applications. One study investigated its use as a fluorescent probe for the detection of hydrogen sulfide in biological systems. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use in organic electronics, such as in the fabrication of organic light-emitting diodes.
属性
CAS 编号 |
156136-71-9 |
|---|---|
产品名称 |
1-Methyl-5-nitro-2-indolinethione |
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC 名称 |
1-methyl-5-nitro-3H-indole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-4H,5H2,1H3 |
InChI 键 |
UUWSVJZUKCLPSM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
规范 SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
同义词 |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-nitro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



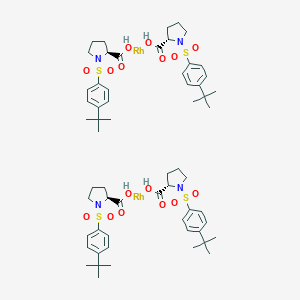
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
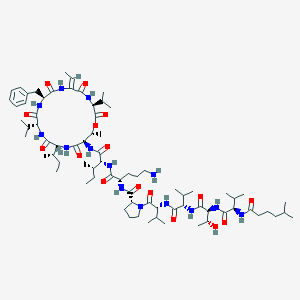
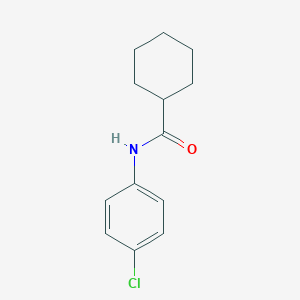
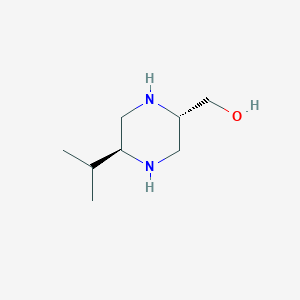
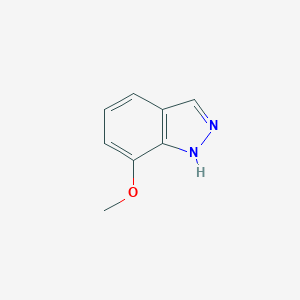
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
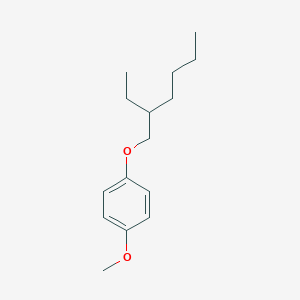
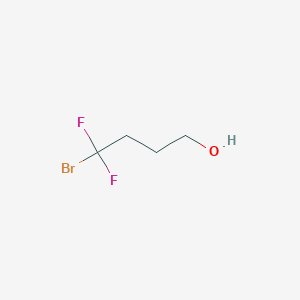
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
